molecular formula C9H10F3N3 B2938443 N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 1339494-41-5

N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2938443
CAS No.: 1339494-41-5
M. Wt: 217.195
InChI Key: OQHRRXNJBQXLEI-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine is a compound that features a trifluoromethyl group attached to a pyrimidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale trifluoromethylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the desired reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogenating agents or nucleophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-4-(trifluoromethyl)pyridine-2-amine
  • N-(cyclopropylmethyl)-4-(trifluoromethyl)imidazole-2-amine
  • N-(cyclopropylmethyl)-4-(trifluoromethyl)benzene-2-amine

Uniqueness

N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific combination of a cyclopropylmethyl group and a trifluoromethyl group attached to a pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)7-3-4-13-8(15-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHRRXNJBQXLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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